molecular formula C19H19N3O3 B11936764 N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide CAS No. 881461-34-3

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide

Cat. No.: B11936764
CAS No.: 881461-34-3
M. Wt: 337.4 g/mol
InChI Key: UQBHHBRBDSXXDT-QULCHTJLSA-N
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Description

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxo group, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with 4-phenylbut-3-en-2-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-oxo-2-(2-phenylhydrazinyl)acetamide
  • N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-yl)hydrazinyl)acetamide

Uniqueness

N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-phenylbut-3-en-2-ylidene)hydrazinyl)acetamide is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the phenylbutenylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

881461-34-3

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]oxamide

InChI

InChI=1S/C19H19N3O3/c1-14(8-9-15-6-4-3-5-7-15)21-22-19(24)18(23)20-16-10-12-17(25-2)13-11-16/h3-13H,1-2H3,(H,20,23)(H,22,24)/b9-8+,21-14+

InChI Key

UQBHHBRBDSXXDT-QULCHTJLSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NC1=CC=C(C=C1)OC)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC=C(C=C1)OC)C=CC2=CC=CC=C2

Origin of Product

United States

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